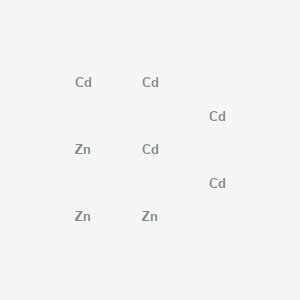

Cadmium;ZINC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

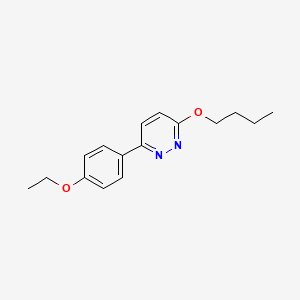

Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, silvery-white metal that is chemically similar to zinc but denser and softer . Zinc, on the other hand, is a bluish-silver, lustrous metal that is more abundant and widely used in various applications . Both metals are often found together in nature, particularly in zinc ores, and share similar chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium-doped zinc oxide nanoparticles can be synthesized via the sol-gel method. This involves the preparation of a sol, which is then transformed into a gel that can be dried and calcined to obtain the desired nanoparticles . The sol-gel method allows for precise control over the composition and properties of the nanoparticles.

Industrial Production Methods: Cadmium is primarily produced as a by-product of zinc refining. The process begins with the roasting of zinc sulfide ores, which converts the sulfide into zinc oxide. During this process, cadmium becomes concentrated in the fumes, which are then treated to obtain cadmium with a purity of over 99.9% . Zinc is produced through various methods, including electrolytic refining and pyrometallurgical processes .

Chemical Reactions Analysis

Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), a reaction that requires heat . Zinc also reacts with oxygen to form zinc oxide (ZnO), which is amphoteric and can react with both acids and bases .

Common Reagents and Conditions: Cadmium reacts with hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas . Similarly, zinc reacts with hydrochloric acid to form zinc chloride (ZnCl2) and hydrogen gas . Both metals can also form complexes with ammonia in aqueous solutions .

Major Products Formed: The major products formed from the reactions of cadmium and zinc include their respective oxides, chlorides, and complexes with ammonia. These compounds have various applications in industry and research .

Scientific Research Applications

Cadmium and zinc have numerous scientific research applications. Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their enhanced sensitivity and response time . Cadmium-zinc-telluride is an important semiconductor material used in radiation detectors for medical imaging, homeland security, and astronomy . Zinc is also used in agriculture to reduce cadmium bioavailability in crops, thereby reducing the health risks associated with cadmium exposure .

Mechanism of Action

Cadmium exerts its effects by binding to and activating the high zinc activated nuclear receptor (HIZR-1), which regulates zinc homeostasis . This binding promotes the nuclear accumulation of HIZR-1 and activates transcription via the high zinc activation enhancer . Cadmium can also induce oxidative stress and disrupt cellular processes by generating reactive oxygen species and binding to macromolecules .

Comparison with Similar Compounds

Cadmium is chemically similar to zinc and mercury, both of which are also Group 12 metals . Like cadmium, zinc demonstrates an oxidation state of +2 in most of its compounds . cadmium is denser and softer than zinc and has a lower melting point . Mercury, on the other hand, is unique among the Group 12 metals due to its liquid state at room temperature .

List of Similar Compounds:- Zinc (Zn)

- Mercury (Hg)

- Cadmium-zinc-telluride (CdZnTe)

- Cadmium sulfide (CdS)

- Zinc oxide (ZnO)

These compounds share similar chemical properties but differ in their physical properties and specific applications .

Properties

CAS No. |

647831-94-5 |

|---|---|

Molecular Formula |

Cd5Zn3 |

Molecular Weight |

758.2 g/mol |

IUPAC Name |

cadmium;zinc |

InChI |

InChI=1S/5Cd.3Zn |

InChI Key |

NKSKHTAMFSKATC-UHFFFAOYSA-N |

Canonical SMILES |

[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)

![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)

![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)

![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)